2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

Vue d'ensemble

Description

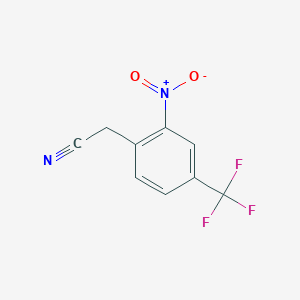

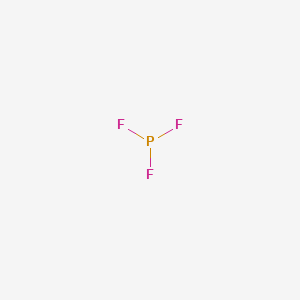

2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile is a chemical compound with the CAS Number: 13544-06-4. Its molecular weight is 230.15 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is [2-nitro-4-(trifluoromethyl)phenyl]acetonitrile . The InChI code for this compound is 1S/C9H5F3N2O2/c10-9(11,12)7-2-1-6(3-4-13)8(5-7)14(15)16/h1-2,5H,3H2 .Physical And Chemical Properties Analysis

The compound is solid in its physical form . It should be stored in a sealed and dry environment at 2-8°C .Applications De Recherche Scientifique

Agrochemical and Pharmaceutical Industries

- Application : TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and in the development of many agrochemical and pharmaceutical compounds .

- Methods : The synthesis and applications of TFMP and its derivatives involve the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Organic Semiconductor

- Application : 4-(Trifluoromethyl)phenylacetonitrile, a compound structurally similar to the one you mentioned, has been used in the preparation of a novel n-type organic semiconductor .

- Methods : The specific methods of application or experimental procedures are not detailed in the source . However, the synthesis of organic semiconductors generally involves the reaction of the starting materials under controlled conditions to form the desired compound.

- Results : The resulting compound is a cyano-substituted distyrylbenzene derivative . The specific results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Cyanomethylation

- Application : Acetonitrile, which is structurally related to the compound you mentioned, is used in the metal-free catalyzed functionalization of unsaturated hydrocarbons .

- Methods : This process, known as cyanomethylation, involves the reaction of acetonitrile with unsaturated hydrocarbons in the presence of a catalyst .

- Results : The specific results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Synthesis of Aryl or Heteroaryl Derivatives

- Application : 2-(Trifluoromethyl)phenylboronic acid, a compound structurally similar to the one you mentioned, can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

- Methods : The specific methods of application or experimental procedures are not detailed in the source . However, Suzuki-coupling reactions generally involve the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a palladium catalyst and a base .

- Results : The specific results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Synthesis of Pyrrolopyrimidine Derivatives

- Application : 2-(Trifluoromethyl)phenylboronic acid can also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone .

- Methods : The specific methods of application or experimental procedures are not detailed in the source . However, the synthesis of pyrrolopyrimidine derivatives generally involves the reaction of an appropriate starting material with a reagent that introduces the pyrrolopyrimidine moiety .

- Results : The specific results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Safety And Hazards

Propriétés

IUPAC Name |

2-[2-nitro-4-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-2-1-6(3-4-13)8(5-7)14(15)16/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRSFUABKGQLSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379695 | |

| Record name | [2-Nitro-4-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile | |

CAS RN |

13544-06-4 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13544-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Nitro-4-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13544-06-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid](/img/structure/B81260.png)